molecular formula C8H9NO4 B3345499 1,1'-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone CAS No. 105702-03-2

1,1'-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone

Cat. No.: B3345499
CAS No.: 105702-03-2
M. Wt: 183.16 g/mol
InChI Key: RVOGAJSOCSDHEF-UHFFFAOYSA-N
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Description

1,1’-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone is a compound of significant interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom. The presence of hydroxy and oxo groups on the pyrrole ring adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides under specific conditions. This method is known for its high yield and operational simplicity . Another approach includes the oxidative cyclization of β-enaminones, which involves a rearrangement step after the ring formation . Additionally, the Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines has been demonstrated as an effective method .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and cost-effectiveness. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.

    Substitution: The hydroxy and oxo groups on the pyrrole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrrole derivatives, while reduction can produce hydroxylated compounds.

Mechanism of Action

The mechanism by which 1,1’-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxy and oxo groups play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone is unique due to its specific functional groups and the resulting reactivity. The combination of hydroxy and oxo groups on the pyrrole ring allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1,4-diacetyl-3-hydroxy-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4(10)7-6(12)3-9(5(2)11)8(7)13/h12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOGAJSOCSDHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CN(C1=O)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715849
Record name 1,3-Diacetyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105702-03-2
Record name 1,3-Diacetyl-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1'-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone
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1,1'-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone
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1,1'-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone
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1,1'-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone
Reactant of Route 5
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1,1'-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone
Reactant of Route 6
1,1'-(2-Hydroxy-4-oxo-4,5-dihydro-1H-pyrrole-1,3-diyl)diethanone

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